molecular formula C17H16F2N6O B2776828 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea CAS No. 941875-90-7

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2776828
CAS No.: 941875-90-7
M. Wt: 358.353
InChI Key: RTEFVSROZNYKTN-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a synthetic organic compound that features a tetrazole ring substituted with a difluorophenyl group and a phenethylurea moiety

Preparation Methods

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3,4-difluoroaniline with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then reacted with phenethyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The tetrazole ring and phenethylurea moiety can participate in substitution reactions with halogens or other nucleophiles, forming new derivatives. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and difluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea can be compared with other similar compounds, such as:

    1-(3,4-difluorophenyl)-1H-tetrazole: This compound shares the tetrazole ring and difluorophenyl group but lacks the phenethylurea moiety, resulting in different chemical and biological properties.

    3-phenethylurea: This compound contains the phenethylurea moiety but lacks the tetrazole ring and difluorophenyl group, leading to distinct reactivity and applications

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O/c18-14-7-6-13(10-15(14)19)25-16(22-23-24-25)11-21-17(26)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEFVSROZNYKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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